Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a benzofuran and a pyridoindole system, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran and indole intermediates. The synthetic route may include the following steps:
Synthesis of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Formation of Indole Intermediate: The indole nucleus can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Coupling of Intermediates: The benzofuran and indole intermediates are then coupled through a series of reactions, including esterification and etherification, to form the final compound.
Chemical Reactions Analysis
Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with cytokine receptors .
Comparison with Similar Compounds
Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its combined indole, benzofuran, and pyridoindole structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO5/c1-2-35-31(34)28-23-16-15-21(18-26(23)32-17-9-8-13-25(28)32)36-19-24-22-12-6-7-14-27(22)37-30(24)29(33)20-10-4-3-5-11-20/h3-18H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUYHRSOKDEALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(OC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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